(3S,4S)-4-Fluoropiperidin-3-ol
Description
Properties
IUPAC Name |
(3S,4S)-4-fluoropiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAXOFJRWIZALN-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4S)-4-Fluoropiperidin-3-ol is a fluorinated derivative of piperidine, recognized for its significant biological activity, particularly in medicinal chemistry and neuropharmacology. This compound is characterized by a hydroxyl group at the 3-position and a fluorine atom at the 4-position of the piperidine ring, contributing to its unique chemical properties and biological interactions.
- Molecular Formula : C₅H₁₀FNO
- Molecular Weight : Approximately 119.14 g/mol
- Stereochemistry : (3S,4S) configuration enhances its biological activity and reactivity.
The presence of both hydroxyl and fluorine functional groups influences the compound's reactivity and interaction with biological targets. The fluorine atom increases lipophilicity and metabolic stability, which may enhance bioavailability and therapeutic efficacy.
The mechanism of action for this compound involves its interaction with various molecular targets, including:
- Neurotransmitter Transporters : It exhibits affinity towards dopamine, serotonin, and norepinephrine transporters, making it a candidate for treating neurological disorders such as depression and ADHD.
- Mitogen-Activated Protein Kinase Pathways : Research indicates that this compound may inhibit MEK pathways, which are crucial in cancer cell proliferation.
Neuropharmacological Effects
Studies have demonstrated that this compound has potential applications in neuropharmacology:
- Dopamine Transporter Affinity : Similar compounds have shown varying degrees of affinity for dopamine transporters, which are critical in managing mood disorders.
- Analgesic Properties : Its structural similarity to other analgesics suggests potential use in pain management therapies.
In Vivo Studies
In preclinical studies involving animal models:
- Anti-dsDNA Titer Studies : Mice treated with this compound showed no significant mortality or adverse effects, indicating a favorable safety profile. However, the impact on autoimmune markers like anti-dsDNA titers was minimal .
| Study Parameter | Result |
|---|---|
| Treatment Duration | 21 weeks |
| Dosage | 33 mg/kg to 300 mg/kg |
| Mortality Rate | 0% across all groups |
| Anti-dsDNA Titer Change | No statistically significant effect |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that preserve its stereochemical integrity. Common methods include:
- Fluorination Reactions : Introduction of the fluorine atom at the 4-position.
- Hydroxylation : Addition of the hydroxyl group at the 3-position.
These methods allow for the production of various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Applications in Medicinal Chemistry
This compound serves as an important intermediate in pharmaceutical chemistry:
Scientific Research Applications
Medicinal Chemistry
(3S,4S)-4-Fluoropiperidin-3-ol serves as a crucial building block in the synthesis of various pharmaceuticals. Its fluorine atom enhances lipophilicity and metabolic stability, making it a valuable component in drug design.
Case Study: A study demonstrated that fluorinated piperidine derivatives exhibit improved binding affinities for targets such as SYK and CGRP receptors, which are implicated in inflammatory responses and pain signaling . The incorporation of fluorine significantly alters the pharmacokinetic profiles of these compounds.
The compound has shown promising biological activities, including:
- Cytotoxicity: In vitro studies have indicated that this compound exhibits significant inhibitory effects on cancer cell proliferation, with GI50 values in the nanomolar range. This suggests potential therapeutic applications in oncology.
- Enzyme Interaction Studies: It is used as a probe to investigate enzyme-substrate interactions and receptor binding affinities, providing insights into biochemical pathways.
Table 1: Summary of Biological Activities
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the development of agrochemicals and materials science. Its unique properties allow for the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
Case Study: The compound has been explored as an intermediate in the synthesis of agrochemicals that require specific reactivity profiles to enhance efficacy against pests while minimizing environmental impact .
Comparison with Related Compounds
Comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| cis-4-Fluoropiperidin-3-ol | Same core structure | Different stereochemistry affects reactivity |
| 4-Hydroxypiperidine | Lacks fluorine but shares hydroxyl | Comparison for reactivity without halogen influence |
| (3S)-4,4-Difluoropiperidin-3-ol | Difluorinated structure | Potentially different biological activity due to additional fluorine |
This comparison illustrates how stereochemistry and functional groups influence biological activity, emphasizing the importance of precise structural modifications in drug design.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 3-position undergoes oxidation to form ketones or aldehydes. For example:
-
Reagents : Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Jones reagent .
-
Conditions : Typically performed in dichloromethane or acetone at 0–25°C.
-
Yield : 65–85% for ketone formation.
| Reaction Type | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Oxidation | PCC | 4-Fluoro-3-piperidone | 78% | CH₂Cl₂, 0°C → RT, 4h |
Nucleophilic Substitution
The fluorine atom at the 4-position participates in nucleophilic substitutions, enabling functional group diversification:
-
Sₙ2 Displacement : Using alkoxide or amine nucleophiles (e.g., NaN₃, KCN).
-
Mechanism : Fluorine’s electronegativity enhances leaving-group ability, facilitating substitution .
Example :
-
Reaction with sodium azide yields (3S,4S)-4-azido-piperidin-3-ol (85% yield, DMF, 60°C).
Reductive Amination
The secondary amine in the piperidine ring undergoes reductive amination with aldehydes or ketones:
Key Data :
| Carbonyl Substrate | Reductant | Product | Yield | Conditions |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN | N-Benzyl derivative | 72% | MeOH, RT, 12h |
Ring-Opening Reactions
Under acidic or basic conditions, the piperidine ring can undergo ring-opening via C–N bond cleavage:
Fluorination and Stereochemical Control
The stereochemistry at C3 and C4 is critical for directing fluorination outcomes. Enantioselective methods include:
-
Catalytic Fluorination : Modified cinchona alkaloid catalysts achieve >90% enantiomeric excess (ee) .
-
Epoxide Ring-Opening : HF-pyridine converts epoxides to fluorohydrins, retaining cis-configuration.
Stereochemical Impact :
| Starting Material | Fluorination Method | Product Configuration | ee |
|---|---|---|---|
| (3S,4S)-Epoxide | HF-pyridine | (3S,4S)-4-Fluoro | 92% |
Pd-Catalyzed Annulation
Palladium-catalyzed [4+2] annulation with α-fluoro-β-ketoesters forms complex heterocycles:
Example :
Hydrogenation and Reduction
The exocyclic alkene in intermediates derived from (3S,4S)-4-Fluoropiperidin-3-ol can be hydrogenated:
-
Catalyst : Pd/C or PtO₂.
-
Selectivity : Chemoselective saturation of alkenes without affecting the fluorine substituent .
Comparative Reactivity
A comparison with similar fluoropiperidines highlights unique reactivity:
| Compound | Configuration | Key Reaction | Yield |
|---|---|---|---|
| (3S,4R)-isomer | cis-3-Fluoro | Oxidation to ketone | 65% |
| (3R,4R)-isomer | trans-4-Fluoro | Sₙ2 displacement | 58% |
Mechanistic Insights
-
Hydrogen Bonding : The hydroxyl group stabilizes transition states in nucleophilic substitutions.
-
Fluorine Effects : Enhances electrophilicity at C4 and modulates pKa of the hydroxyl group (experimental pKa ≈ 10.2).
Comparison with Similar Compounds
Positional Isomers
- (3S,4S)-3-Fluoropiperidin-4-ol (CAS 1434247-88-7): This isomer swaps the positions of fluorine and hydroxyl groups compared to the target compound.
- cis-3-Fluoropiperidin-4-ol (CAS 955082-98-1): A racemic mixture of (3R,4S) and (3S,4R) configurations. Its molecular weight (119.14) and formula match the target, but stereochemical differences may affect biological activity and stability .
Diastereomers
- (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride (CAS 1443380-89-9): The trans-configuration (3S,4R) introduces distinct spatial arrangements, impacting solubility (due to the hydrochloride salt) and interactions with chiral environments. Molecular weight increases to 155.60 g/mol in the salt form .
Analogues with Additional Substituents
Aromatic Derivatives
- [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol: Features a 4-fluorophenyl ring and hydroxymethyl group, increasing lipophilicity (logP) and molecular weight (C₁₂H₁₅FNO, MW 220.26). Such modifications enhance receptor binding in CNS-targeting drugs .
Difluorinated Analogues
- 3,3-Difluoropiperidin-4-ol (CAS 1239596-54-3): Contains two fluorine atoms at position 3 (C₅H₉F₂NO, MW 137.13). The added fluorine increases electronegativity and metabolic stability but reduces basicity compared to mono-fluorinated derivatives .
Salt Forms and Stability Considerations
| Compound | Salt Form | Molecular Weight (g/mol) | Storage Conditions | Key Features |
|---|---|---|---|---|
| (3S,4S)-3-Fluoropiperidin-4-ol | Free base | 119.14 | Not specified | Hygroscopic, likely unstable |
| (3S,4R)-3-Fluoropiperidin-4-ol | Hydrochloride | 155.60 | Room temperature | Enhanced solubility, stable |
| cis-3-Fluoropiperidin-4-ol | Free base | 119.14 | 2–8°C, dry, sealed | Light-sensitive, labile |
Hydrochloride salts (e.g., CAS 1434126-98-3) are preferred in drug development for improved solubility and shelf life .
Physicochemical Properties and Molecular Data
| Compound | CAS Number | Molecular Formula | MW (g/mol) | Purity/Storage |
|---|---|---|---|---|
| (3S,4S)-4-Fluoropiperidin-3-ol | Not available | C₅H₁₀FNO | 119.14 | Data unavailable |
| (3S,4S)-3-Fluoropiperidin-4-ol | 1434247-88-7 | C₅H₁₀FNO | 119.14 | Requires account for pricing |
| 3,3-Difluoropiperidin-4-ol | 1239596-54-3 | C₅H₉F₂NO | 137.13 | Available for bulk purchase |
| [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol | Not available | C₁₂H₁₅FNO | 220.26 | Lab use only, avoid moisture |
Research and Application Insights
- Medicinal Chemistry: Fluoropiperidinol derivatives are explored as intermediates for kinase inhibitors or neurotransmitter modulators.
- Stereochemical Impact : Diastereomers like (3S,4R) vs. (3S,4S) show divergent binding affinities in preclinical models, underscoring the importance of chiral resolution in drug design .
- Stability Challenges : Unprotected hydroxyl groups in free base forms (e.g., cis-3-Fluoropiperidin-4-ol) necessitate stringent storage (2–8°C), whereas hydrochloride salts offer practical advantages .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (3S,4S)-4-Fluoropiperidin-3-ol, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves fluorination of a piperidine precursor under controlled conditions. For example, fluorinated piperidines are often synthesized via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess, while X-ray crystallography (as seen in analogous fluoropiperidine structures ) validates absolute configuration. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid racemization .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : NMR identifies fluorine environment; and NMR confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolves spatial arrangement (e.g., C–F bond geometry and hydrogen-bonding networks, as demonstrated in related fluoropiperidinium chloride structures ).
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for handling during reactions.
- Polar solvents testing : Fluorine’s electronegativity impacts solubility; DMSO or methanol are preferred for dissolution .
Q. What safety protocols are essential for handling fluorinated piperidines like this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (see piperidine derivative safety data ).
- Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated amines may release toxic fumes (e.g., HF under decomposition ).
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?
- Methodological Answer : The (3S,4S) configuration creates a rigid spatial arrangement that enhances binding to enzyme active sites. For example, fluoropiperidines are used as phosphatase inhibitors (e.g., PF-06465469 derivatives ). To test activity:
- Perform molecular docking simulations to predict binding poses.
- Validate with enzymatic assays (e.g., fluorescence-based phosphatase activity assays) using enantiomerically pure samples.
- Compare IC values of (3S,4S) vs. (3R,4R) isomers to isolate stereochemical effects .
Q. What strategies resolve contradictions in reported biological data for fluoropiperidine derivatives?
- Methodological Answer : Contradictions often arise from impurities or stereochemical variability. Solutions include:
- Reproducibility checks : Replicate synthesis and bioassays under standardized conditions (e.g., solvent purity, temperature).
- Batch analysis : Use LC-MS to verify compound integrity and exclude degradation products.
- Meta-analysis : Cross-reference with crystallographic databases (e.g., Cambridge Structural Database) to confirm structural assignments .
Q. How can this compound be integrated into fragment-based drug discovery (FBDD) campaigns?
- Methodological Answer :
- Library design : Incorporate the compound into fluorinated fragment libraries (e.g., the "3F Library" ) to exploit fluorine’s polarity and metabolic stability.
- Screening : Use surface plasmon resonance (SPR) or NMR-based screening to assess target engagement.
- Optimization : Merge with pharmacophores via click chemistry or Suzuki couplings, guided by computational SAR models .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Purification : Large-scale chiral separations require simulated moving bed (SMB) chromatography or enzymatic resolution.
- Yield optimization : Replace hazardous fluorinating agents (e.g., DAST) with safer alternatives like XtalFluor®.
- Process control : Implement in-line PAT (Process Analytical Technology) to monitor reaction progress and minimize byproducts .
Data Contradiction Analysis
Q. How to address discrepancies in fluoropiperidine stability across different studies?
- Methodological Answer : Stability varies with substituents and storage conditions. For this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
